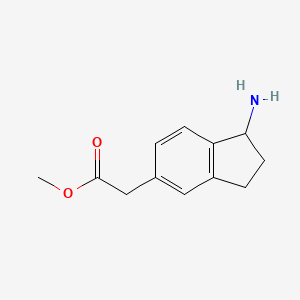
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and the indene ring structure allow the compound to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of cellular processes, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares the indene ring structure but lacks the amino and ester functional groups.
1H-Inden-1-ol, 2,3-dihydro-: Similar to the target compound but contains a hydroxyl group instead of an amino group.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone functional group instead of an ester.
Uniqueness
Methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate is unique due to the presence of both the amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 2-(1-amino-2,3-dihydro-1H-inden-5-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)7-8-2-4-10-9(6-8)3-5-11(10)13/h2,4,6,11H,3,5,7,13H2,1H3 |
InChI-Schlüssel |
IOTDENDYVDWUME-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC2=C(C=C1)C(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


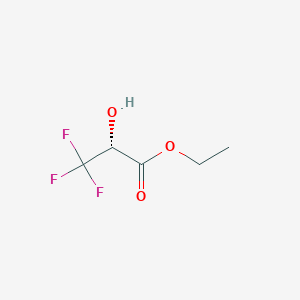
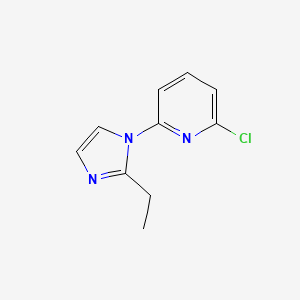
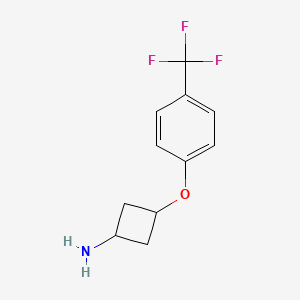
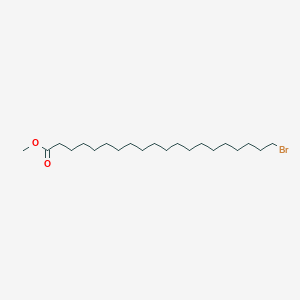
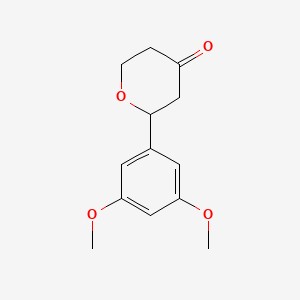
amine](/img/structure/B13345981.png)

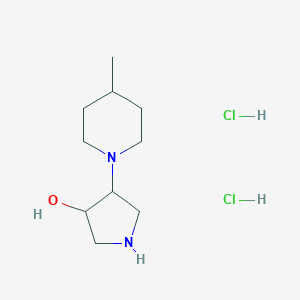
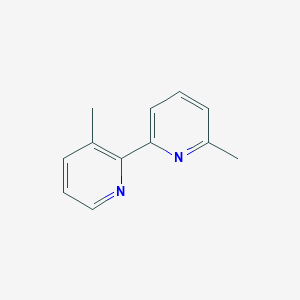

![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
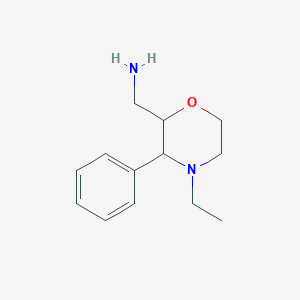
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
